3-(8-Methylimidazo[1,2-a]pyridin-2-yl)aniline hydrochloride
CAS No.: 2155855-12-0
Cat. No.: VC4243162
Molecular Formula: C14H14ClN3
Molecular Weight: 259.74
* For research use only. Not for human or veterinary use.
![3-(8-Methylimidazo[1,2-a]pyridin-2-yl)aniline hydrochloride - 2155855-12-0](/images/structure/VC4243162.png)
Specification
CAS No. | 2155855-12-0 |
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Molecular Formula | C14H14ClN3 |
Molecular Weight | 259.74 |
IUPAC Name | 3-(8-methylimidazo[1,2-a]pyridin-2-yl)aniline;hydrochloride |
Standard InChI | InChI=1S/C14H13N3.ClH/c1-10-4-3-7-17-9-13(16-14(10)17)11-5-2-6-12(15)8-11;/h2-9H,15H2,1H3;1H |
Standard InChI Key | GZPNLHQKZDTTFL-UHFFFAOYSA-N |
SMILES | CC1=CC=CN2C1=NC(=C2)C3=CC(=CC=C3)N.Cl |
Introduction
Chemical Structure and Nomenclature
The compound’s systematic name, 3-(8-methylimidazo[1,2-a]pyridin-2-yl)aniline hydrochloride, reflects its core imidazo[1,2-a]pyridine scaffold. The imidazo[1,2-a]pyridine system consists of a five-membered imidazole ring fused to a six-membered pyridine ring. Key substitutions include:
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A methyl group at the 8-position of the pyridine ring.
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An aniline moiety (C6H5NH2) at the 3-position of the imidazole ring.
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A hydrochloride counterion stabilizing the amine group.
The molecular formula is C15H14N3·HCl, with a molecular weight of 275.76 g/mol. Structural analogs in the literature, such as 3a (N-(4-fluorophenyl)-2-(pyridin-2-yl)imidazo[1,2-a]pyridin-3-amine) and 3l (8-methoxy variant), demonstrate similar synthetic routes and reactivity patterns .
Synthesis and Optimization
Core Scaffold Construction
The imidazo[1,2-a]pyridine core is typically synthesized via a Groebke-Blackburn-Bienaymé reaction, which condenses a 2-aminopyridine, an aldehyde, and an isocyanide. For the target compound, 8-methyl-2-aminopyridine reacts with 2-pyridinecarbaldehyde in the presence of tosylic acid (TosOH) and 2-isocyano-2,4,4-trimethylpentane under reflux in methanol . This one-pot reaction forms the bicyclic imidazo[1,2-a]pyridine system.
Hydrochloride Salt Formation
The free base is treated with HCl/dioxane in methanol, yielding the hydrochloride salt. This step improves aqueous solubility and crystallinity, critical for pharmaceutical formulation .
Physicochemical Properties
Solubility and Stability
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Aqueous solubility: Enhanced by the hydrochloride salt, with predicted solubility >10 mg/mL in water at pH 2–3 .
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LogP: Estimated at 2.8 (free base), indicating moderate lipophilicity.
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Stability: Stable under ambient conditions but prone to hydrolysis in strongly acidic or basic media due to the imidazole ring.
Spectroscopic Characterization
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1H NMR: Key signals include aromatic protons at δ 6.5–8.5 ppm, methyl singlet (8-CH3) at δ 2.3–2.5 ppm, and NH2 protons at δ 5.8–6.2 ppm .
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LCMS: [M+H]+ at m/z 240.1 (free base), with a characteristic isotopic pattern for chlorine in the hydrochloride form .
Future Perspectives
Further studies should prioritize:
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ADME profiling: Assess metabolic stability in human liver microsomes.
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Crystallography: Determine binding modes with kinase targets.
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Formulation: Develop nanoparticle carriers to enhance bioavailability.
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